N-(2-butoxyethyl)-2-chloroacetamide

Description

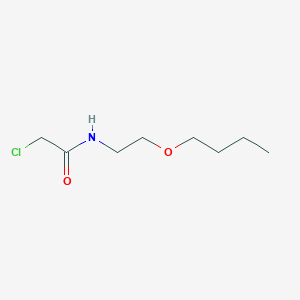

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-butoxyethyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-2-3-5-12-6-4-10-8(11)7-9/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFYPMPHTLDFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursor Derivatization

Established Synthetic Routes to N-(2-Butoxyethyl)-2-chloroacetamide

The synthesis of this compound is primarily achieved through two well-established methodologies: chloroacetylation of the corresponding amine and a pathway involving ester ammonolysis followed by alkylation.

Chloroacetylation Approaches with Corresponding Amines

The most direct and widely employed method for synthesizing this compound is the chloroacetylation of 2-butoxyethylamine (B1266031). researchgate.netresearchgate.net This reaction involves the treatment of 2-butoxyethylamine with a chloroacetylating agent, typically chloroacetyl chloride. researchgate.netijpsr.info The reaction is a nucleophilic acyl substitution where the amino group of 2-butoxyethylamine attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Common bases used include tertiary amines like triethylamine (B128534) or an excess of the starting amine itself. researchgate.net The choice of solvent is also crucial, with aprotic solvents such as dichloromethane (B109758) or diethyl ether being frequently utilized. researchgate.net

A general representation of this reaction is as follows:

2-Butoxyethylamine + Chloroacetyl Chloride → this compound + Hydrogen Chloride

This method is favored for its high efficiency and the ready availability of the starting materials. researchgate.netnih.gov

Ester Ammonolysis and Subsequent Alkylation Pathways

An alternative synthetic strategy involves the ammonolysis of an appropriate ester followed by an alkylation step. This pathway begins with the reaction of an ester of chloroacetic acid, such as ethyl chloroacetate (B1199739) or methyl chloroacetate, with ammonia (B1221849) to form 2-chloroacetamide (B119443). orgsyn.orggoogle.com This ammonolysis reaction is typically conducted at low temperatures to minimize side reactions, such as the replacement of the chlorine atom. orgsyn.org

The resulting 2-chloroacetamide can then be N-alkylated with a suitable 2-butoxyethyl halide, such as 2-butoxyethyl bromide or chloride, in the presence of a base to yield the final product, this compound. This alkylation proceeds via a nucleophilic substitution reaction where the deprotonated amide nitrogen of 2-chloroacetamide attacks the electrophilic carbon of the 2-butoxyethyl halide.

However, direct alkylation of amines can sometimes lead to multiple alkylations, resulting in a mixture of primary, secondary, and tertiary amines, which can complicate the purification process. masterorganicchemistry.com

Characterization of Key Synthetic Intermediates and Reaction Byproducts

In the chloroacetylation route, the primary intermediate is the protonated amine, which is formed if the generated HCl is not effectively neutralized. Key byproducts can include the hydrochloride salt of the starting amine. In the ester ammonolysis pathway, 2-chloroacetamide is a crucial intermediate. nih.gov A potential byproduct in this route is ammonium (B1175870) chloride, which can be removed by crystallization. google.com During the subsequent alkylation step, over-alkylation can lead to the formation of tertiary amines as byproducts. masterorganicchemistry.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the characterization of both the final product and the intermediates. For instance, in the IR spectrum of this compound, characteristic peaks for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-Cl stretch would be expected. ijpsr.info Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. ijpsr.info

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound.

Exploration of Catalytic Systems for Enhanced Efficiency

To improve the efficiency and selectivity of the synthesis, various catalytic systems are being explored. For instance, in Friedel-Crafts alkylation reactions, which share mechanistic similarities with the N-alkylation step, solid acid catalysts like zeolites have been shown to be effective. iitm.ac.in The application of such catalysts could potentially offer advantages in terms of catalyst recovery and reuse, leading to a more sustainable process. Research into phase-transfer catalysis could also enhance the reaction rates and yields, particularly in the alkylation step, by facilitating the transfer of the amide anion from an aqueous or solid phase to the organic phase containing the alkylating agent.

Solid-Phase Synthesis Applications for Chloroacetamide Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the construction of libraries of compounds by anchoring a starting material to an insoluble resin support, followed by sequential chemical modifications. walshmedicalmedia.com Chloroacetamide derivatives are well-suited for SPS due to the reactive nature of the chloroacetyl group.

The general strategy involves the use of a resin, such as 2-chlorotrityl-chloride (2-CCR), which can form a linkage with a carboxylic acid. walshmedicalmedia.com While direct application to this compound is not extensively documented, the principles can be applied to build molecules where a chloroacetamide moiety is introduced. For instance, an amino acid can be anchored to the resin, and its free amine can then be acylated with chloroacetyl chloride. walshmedicalmedia.comtandfonline.com This immobilized chloroacetamide can subsequently undergo nucleophilic substitution reactions.

Key steps in a typical solid-phase synthesis involving a chloroacetamide moiety include:

Resin Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM) to ensure accessibility of the reactive sites. walshmedicalmedia.com

Substrate Loading: A molecule with a carboxylic acid, such as an N-protected amino acid, is coupled to the resin. walshmedicalmedia.com

Deprotection: The protecting group on the amine is removed. For example, an Fmoc group is cleaved using a solution of piperidine (B6355638) in DCM. walshmedicalmedia.com

Chloroacetylation: The newly freed amine is reacted with chloroacetyl chloride in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). researchgate.netresearchgate.net

Further Derivatization: The resin-bound chloroacetamide can be reacted with various nucleophiles.

Cleavage: The final product is cleaved from the resin, often using an acidic solution such as trifluoroacetic acid (TFA) in DCM. walshmedicalmedia.com

This methodology allows for the systematic and efficient generation of a library of N-substituted glycine (B1666218) derivatives or other complex structures originating from a chloroacetamide scaffold.

Strategic Derivatization and Analog Synthesis of the Butoxyethyl Moiety

The butoxyethyl moiety of this compound offers sites for structural modification, primarily at the terminal butoxy group and along the ethyl chain, allowing for the exploration of structure-activity relationships in medicinal chemistry and materials science.

The terminal butoxy group, a butyl ether, is generally stable but can be chemically transformed, most commonly through ether cleavage to yield an alcohol. This transformation unlocks a new reactive site for further functionalization.

Ether Cleavage: Cleavage of alkyl ethers, including butyl ethers, can be challenging. However, certain reagents and conditions can achieve this transformation. While specific studies on this compound are scarce, general methods for cleaving t-butyl ethers can be indicative, often requiring strong acids or Lewis acids. organic-chemistry.org For instance, the cleavage of t-butyl ethers can be achieved using reagents like trimethylsilyl (B98337) triflate. thieme-connect.com Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers like methyl t-butyl ether, yielding an alcohol (t-butanol) and an aldehyde (formaldehyde). nih.gov

Once the butoxy group is cleaved to reveal a primary alcohol (N-(2-hydroxyethyl)-2-chloroacetamide), this hydroxyl group can undergo a variety of standard chemical transformations:

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides to introduce different alkyl or aryl groups.

Oxidation: Oxidation to an aldehyde or a carboxylic acid, depending on the reaction conditions.

Synthesizing analogs by modifying the length and structure of the alkyl chain between the ether oxygen and the amide nitrogen is a key strategy for structural exploration. This is typically achieved by starting with different precursor amines rather than by modifying the intact this compound molecule. The synthesis of chloroacetamides generally involves the reaction of chloroacetyl chloride with a corresponding primary or secondary amine. ijpsr.inforesearchgate.net

Therefore, to create analogs, one would perform the synthesis with a variety of alkoxyethylamines.

Table 1: Examples of Precursor Amines for Analog Synthesis

| Precursor Amine | Resulting Chloroacetamide Analog |

|---|---|

| 2-methoxyethylamine | N-(2-methoxyethyl)-2-chloroacetamide |

| 2-ethoxyethylamine | N-(2-ethoxyethyl)-2-chloroacetamide |

| 2-(propyloxy)ethylamine | N-(2-(propyloxy)ethyl)-2-chloroacetamide |

| 2-(isobutoxy)ethylamine | N-(2-isobutoxyethyl)-2-chloroacetamide |

This approach allows for systematic variation of the chain length, branching, and the nature of the alkoxy group, providing a library of analogs for further study.

Chemical Reactivity and Reaction Mechanism Elucidation

Nucleophilic Substitution Chemistry at the Chloroacetamide Carbonyl Group

The most prominent reaction pathway for N-(2-butoxyethyl)-2-chloroacetamide involves the nucleophilic substitution of the chlorine atom. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive effect of the adjacent chlorine and carbonyl groups, making it a prime target for nucleophiles. researchgate.nettandfonline.com This reactivity is a hallmark of the chloroacetamide class of compounds. researchgate.netnih.gov

The substitution of the chlorine atom in chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgnih.govutexas.edu This is a single-step concerted process where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs. libretexts.org The rate of this reaction is dependent on the concentration of both the chloroacetamide and the attacking nucleophile. libretexts.org

Table 1: Factors Influencing SN2 Reaction Rates in Chloroacetamides

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Increased rate with stronger nucleophiles | The nucleophile is involved in the rate-determining step of the SN2 mechanism. utexas.edu |

| Steric Hindrance | Decreased rate with bulkier N-substituents | Bulky groups can impede the backside attack of the nucleophile on the electrophilic carbon. mdpi.com |

| Solvent Polarity | Rate can be influenced by solvent | Polar aprotic solvents are generally favored for SN2 reactions. |

| Leaving Group Ability | Chloride is a good leaving group | The stability of the departing anion facilitates the reaction. |

The thermodynamics of these reactions are generally favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-chlorine bond.

The amide group plays a crucial electronic role in the reactivity of the molecule. The lone pair of electrons on the amide nitrogen can be delocalized into the adjacent carbonyl group through resonance. auburn.edunih.gov This resonance effect reduces the electrophilicity of the carbonyl carbon, making amides generally less susceptible to hydrolysis compared to esters. auburn.edu

However, this electronic configuration also influences the reactivity at the alpha-carbon. While the carbonyl group activates the alpha-carbon towards nucleophilic attack, the amide nitrogen's substituents can modulate this effect. mdpi.com In the case of this compound, the butoxyethyl group is primarily an electron-donating group through induction, which might slightly decrease the reactivity compared to N-aryl chloroacetamides where resonance effects can be more significant. nih.gov

Furthermore, the amide linkage itself can participate in reactions under certain conditions. For instance, neighboring amide groups have been shown to assist in the acid-catalyzed hydrolysis of ether bonds in related molecules, suggesting the potential for intramolecular interactions. researchgate.net While amides are stable, forcing conditions such as strong acid or base can lead to amide bond cleavage, competing with substitution at the alpha-carbon. acs.orgnih.govucalgary.ca

Electrophilic Attack and Addition Reactions of the Butoxyethyl Chain

The butoxyethyl chain introduces an ether functional group, which provides an additional site for chemical reactions, primarily involving cleavage of the ether bond or oxidation.

Ethers are generally characterized by their low reactivity, but their cleavage can be accomplished under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The mechanism for the acid-catalyzed cleavage of the ether in the butoxyethyl chain involves two main steps. First, the ether oxygen is protonated by a strong acid (e.g., HI or HBr), converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Following protonation, a nucleophile (such as a halide ion) attacks one of the adjacent carbon atoms. wikipedia.org Given that both carbons attached to the ether oxygen are primary, the subsequent step is expected to proceed via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Attack at the less sterically hindered carbon is generally preferred. This would result in the cleavage of the C-O bond, yielding an alcohol and an alkyl halide. Studies on the hydrolysis of N-alkoxyethyl-substituted chloroacetamides under acidic conditions have confirmed that ether group cleavage is an observed reaction pathway. acs.orgnih.gov

Table 2: General Mechanism for Acid-Catalyzed Ether Cleavage

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The ether oxygen acts as a Lewis base, accepting a proton from a strong acid. | Protonated ether (oxonium ion) |

| 2. Nucleophilic Attack (SN2) | A nucleophile (e.g., I⁻, Br⁻) attacks one of the alpha-carbons, displacing the alcohol. | Alcohol and alkyl halide |

The butoxyethyl chain is also susceptible to oxidation, particularly through a free-radical process known as autoxidation, which can occur upon exposure to atmospheric oxygen. jove.comlibretexts.org This reaction is initiated by the formation of a radical, which then abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. youtube.comyoutube.com This step is regioselective due to the stabilizing effect of the adjacent oxygen atom on the resulting carbon radical.

The carbon radical then reacts with molecular oxygen (O₂) to form a peroxy radical. jove.com This peroxy radical can subsequently abstract a hydrogen atom from another ether molecule, propagating a chain reaction and forming a hydroperoxide as the primary product. youtube.comyoutube.com The accumulation of these ether hydroperoxides can be hazardous. While specific studies on the oxidation of this compound were not found, this general mechanism for ether oxidation is well-established. rsc.org The expected initial products would be the corresponding hydroperoxides formed on the butoxyethyl chain.

Degradation Pathways in Abiotic Environments

In environmental settings, this compound can undergo degradation through abiotic processes, with hydrolysis being a primary pathway. acs.orgnih.gov The rate and products of hydrolysis are highly dependent on the pH of the surrounding medium.

Under neutral or alkaline conditions, the dominant degradation reaction is the nucleophilic substitution of the chlorine atom by water or hydroxide (B78521) ions, respectively, to form N-(2-butoxyethyl)-2-hydroxyacetamide. acs.orgnih.gov This follows the SN2 mechanism discussed previously.

Under acidic conditions, the degradation is more complex. Besides the substitution reaction to form the hydroxy derivative, cleavage of both the amide bond and the ether bond can occur. acs.orgnih.gov Amide hydrolysis yields 2-butoxyethylamine (B1266031) and chloroacetic acid, while ether cleavage breaks down the side chain. The persistence of chloroacetamide herbicides in the environment is thus influenced by factors such as soil pH, temperature, and moisture content, which dictate the rates of these competing degradation pathways. ucanr.edu

Hydrolytic Stability Across Varied pH Regimes

The hydrolysis of this compound—the chemical breakdown of the compound due to reaction with water—is highly dependent on the pH of the surrounding medium. Generally, the compound is considered stable under neutral and acidic conditions, with degradation significantly accelerating under alkaline conditions. acs.orgnih.gov

One study quantified the hydrolytic half-lives at 25°C, finding that the compound is very stable at pH 4 and pH 7, with estimated half-lives of 630 days and 1,155 days, respectively. acs.orgnih.gov In contrast, the half-life was also 1,155 days at pH 10, indicating high stability across a wide pH range in that particular study. acs.orgnih.gov However, the general principle for chloroacetamide herbicides is that base-catalyzed hydrolysis proceeds through an SN2 reaction, leading to hydroxy-substituted derivatives or, in some cases, cleavage of the amide bond itself. nih.gov Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups. nih.gov At circumneutral pH, the formation of hydroxy-substituted derivatives and other products has been observed over long periods. nih.gov

Table 1: Hydrolytic Half-Life of this compound at 25°C

| pH | Half-Life (Days) |

| 4 | 630 |

| 7 | 1155 |

| 10 | 1155 |

Data sourced from Chen et al., as reported in multiple sources. acs.orgnih.gov

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

This compound is susceptible to rapid degradation when exposed to UV light in aqueous solutions. acs.orgnih.gov The rate of this photolytic degradation is influenced by the water matrix, with breakdown occurring fastest in deionized water, followed by river water and then paddy water. acs.orgnih.govcjae.net

The degradation process involves several key reaction pathways, including dechlorination followed by hydroxylation or cyclization. acs.orgnih.gov This results in the formation of numerous photoproducts.

Major photoproducts identified include: acs.orgnih.gov

8-ethyl-1-butoxymethyl-4-methyl-2-oxo-1,2,3,4-tetrahydro-quinoline

2-hydroxy-2',6'-diethyl-N-(butoxymethyl) acetanilide (B955)

Minor photoproducts identified include: acs.orgnih.gov

1-acetyl-7-ethylindole

N-(2,6-diethylphenyl)-N-(butoxymethyl)acetamide

Studies have shown that the photolytic half-life is significantly shorter than the hydrolytic half-life, indicating that sunlight is a primary driver of degradation in surface waters. acs.orgnih.gov The half-life under UV light can be mere minutes. acs.orgnih.gov Another study investigating the effect of temperature on photolysis found that degradation rates increase with temperature, with half-lives decreasing from 175 hours at 20°C to 5.8 hours at 50°C under UV irradiation. researchgate.net

Table 2: Photolytic Half-Life of this compound in Various Water Types

| Water Type | Half-Life (Minutes) |

| Deionized Water | 7.54 |

| River Water | 10.56 |

| Paddy Water | 12.22 |

Data sourced from Chen et al., as reported in multiple sources. acs.orgnih.gov

Thermal Decomposition Pathways and Product Analysis

Thermal stability analysis shows that this compound decomposes at a temperature of 165°C. nih.gov When heated to the point of decomposition, it is reported to emit toxic fumes containing hydrogen chloride and nitrogen oxides. nih.gov This decomposition pathway suggests the cleavage of the carbon-chlorine and carbon-nitrogen bonds within the molecule at elevated temperatures.

Interaction with Inorganic and Polymeric Matrices

The behavior of this compound in the environment is also influenced by its interactions with solid surfaces, such as soil components and synthetic materials.

Adsorption and Desorption Phenomena on Model Surfaces

The adsorption of this compound onto soil is a key process that affects its mobility and bioavailability. Studies have shown that the compound has a weak to moderate adsorption capability in various soils. semanticscholar.orgresearchgate.net The primary factor governing its adsorption is the organic matter or organic carbon (OC) content of the soil; higher OC content leads to stronger adsorption. semanticscholar.orgscirp.orgnih.gov

The soil sorption coefficient (Kd) has been observed to range from 5.05 to 29.07 L/kg in different soil types, with the highest values found in soils rich in organic matter. semanticscholar.orgscirp.org The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes for organic carbon content, has a mean value of around 980 to 1266 L/kg, classifying the compound as slightly mobile. scirp.orgresearchgate.net The adsorption mechanism is believed to involve the formation of hydrogen bonds between the C=O, phenolic, and alcoholic O-H groups of soil humic acids and the butachlor (B1668075) molecule. nih.gov Adsorption isotherms are often linear or L-type, indicating that as sorption sites become occupied, it becomes more difficult for additional molecules to find vacant sites. semanticscholar.orgscirp.org

Chemical Reactions with Non-Biological Polymer Systems

Information regarding direct chemical reactions between this compound and non-biological, synthetic polymer systems is not extensively documented in publicly available literature. The reactivity of the chloroacetamide functional group is well-established, showing susceptibility to nucleophilic substitution where the chlorine atom is replaced. researchgate.net In principle, polymers containing nucleophilic functional groups (e.g., amines, hydroxyls) could react with this compound under certain conditions, leading to the covalent bonding of the herbicide to the polymer chain.

Such reactions are the basis for various synthetic pathways in organic chemistry. researchgate.net However, specific studies detailing these reactions with common synthetic polymers like polyethylene, polypropylene, or PVC under environmental or industrial conditions are scarce. While synthetic polymers are widely used in controlled-release formulations for pesticides, this typically involves physical encapsulation or matrix incorporation rather than a chemical reaction with the polymer itself. directresearchpublisher.org High-temperature and supercritical water can be used to decompose and depolymerize synthetic polymers like PET and polycarbonates, but this represents a decomposition of the polymer rather than a direct reaction with a dissolved compound like butachlor. researchgate.net

Advanced Spectroscopic and Computational Characterization for Structure Reactivity Relationships

Comprehensive Spectroscopic Characterization

Specific experimental data for N-(2-butoxyethyl)-2-chloroacetamide is not present in the surveyed literature. This includes:

Theoretical and Computational Chemistry Approaches

A search for theoretical studies on this specific molecule yielded no results.

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Energetics:No papers detailing DFT or other quantum chemical calculations to determine the electronic structure, optimized geometry, or energetic properties of this compound were identified.

Due to the absence of this foundational data, the creation of an article with detailed research findings, as per the user's request, cannot be fulfilled at this time.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic nature of molecules, providing insights into their conformational preferences and the non-covalent interactions that govern their behavior in various environments. For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations can map out the complex potential energy surface and identify the most stable conformers.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-O bonds of the butoxyethyl chain and the C-N bond of the amide group. MD simulations of similar molecules, such as those containing alkoxy chains, have shown that these groups can adopt various folded and extended conformations. aps.orgnih.govmdpi.com In aqueous solutions, it is anticipated that the butoxy group may exhibit hydrophobic collapse, leading to more compact structures. nih.gov

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the condensed-phase behavior of this compound. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with solvent molecules or other solute molecules. MD simulations can quantify these interactions by calculating radial distribution functions and the average number of hydrogen bonds. In studies of related acetamides, the stability of protein-ligand complexes was assessed using MD simulations, highlighting the importance of hydrogen bonds in molecular recognition. mdpi.com

Table 1: Illustrative Conformational Analysis Data for an Analogous N-alkyl-amide in Aqueous Solution from a Hypothetical MD Simulation

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) | Key Interaction |

| O-C-C-N | 180 ± 20 | 65 | Anti-periplanar, sterically favored |

| C-O-C-C | 180 ± 30 | 55 | Extended conformation |

| C-O-C-C | ± 60 ± 20 | 30 | Gauche conformation, potential for intramolecular interactions |

| C-C-N-H | 0 ± 15 | 80 | Trans-amide, planar |

Prediction of Spectroscopic Properties and Validation with Experimental Data

The predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound. For instance, in a study of newly synthesized N-(substituted phenyl)-2-chloroacetamides, the chemical shifts were determined and used for structural verification. nih.gov The expected ¹H NMR spectrum of this compound would feature characteristic signals for the butyl chain, the ethoxy group, and the chloroacetyl moiety.

Similarly, the IR spectrum can be predicted to identify key functional groups. The carbonyl (C=O) stretching frequency of the amide is a particularly sensitive probe of the molecular environment and hydrogen bonding. In a study of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the secondary amide carbonyl stretch was observed around 1678 cm⁻¹. researchgate.net The N-H stretch, typically found around 3300 cm⁻¹, would also be a prominent feature. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous N-substituted Chloroacetamide

| Spectroscopic Feature | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value | Reference |

| ¹³C NMR (C=O) | 168.5 ppm | 167.9 ppm | nih.gov |

| ¹H NMR (N-H) | 8.2 ppm | 8.1 ppm | nih.gov |

| IR (C=O stretch) | 1680 cm⁻¹ | 1675 cm⁻¹ | researchgate.net |

| IR (N-H stretch) | 3310 cm⁻¹ | 3305 cm⁻¹ | researchgate.net |

Computational Analysis of Reaction Pathways and Transition States

The reactivity of this compound is largely governed by the electrophilic chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. Computational methods, particularly DFT, can be employed to investigate the reaction mechanisms, identify transition states, and calculate activation energies for reactions involving this compound.

A common reaction pathway for N-substituted chloroacetamides is nucleophilic substitution, where a nucleophile displaces the chloride ion. nih.gov Studies on related compounds have shown that this reaction can be followed by intramolecular cyclization to form various heterocyclic systems. nih.gov For this compound, a nucleophile could be an external reagent or, potentially, the ether oxygen of the butoxyethyl chain, leading to a cyclized product.

Computational analysis of these reaction pathways involves locating the transition state structures on the potential energy surface. The calculated energy barrier of the transition state provides a quantitative measure of the reaction rate. For example, a computational study on the transamidation of secondary amides utilized DFT to calculate the intrinsic reaction coordinates and identify the transition state, providing insights into the reaction mechanism.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Reaction Pathway | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydroxide (B78521) ion | Sₙ2 substitution | Water | 18.5 |

| Ammonia (B1221849) | Sₙ2 substitution | Water | 22.1 |

| Intramolecular ether oxygen | Intramolecular cyclization | Acetonitrile (B52724) | 28.7 |

Role As a Synthetic Intermediate and Application in Specialized Non Biological Systems

Utilization as a Building Block in Complex Organic Synthesis

The presence of a reactive chlorine atom makes N-(2-butoxyethyl)-2-chloroacetamide an important building block for introducing the N-(2-butoxyethyl)acetamido moiety into more complex structures.

Precursor in the Synthesis of Heterocyclic Frameworks

N-substituted 2-chloroacetamides are widely recognized as precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net The electrophilic carbon atom attached to the chlorine is susceptible to attack by nucleophiles, leading to cyclization reactions that form stable ring structures. While specific examples for this compound are not extensively documented in dedicated studies, its reactivity is analogous to other N-substituted chloroacetamides.

These compounds serve as key starting materials for heterocycles such as:

Thiazoles: Reaction with sulfur-containing nucleophiles like thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings, which are common scaffolds in medicinal chemistry. nih.govresearchgate.net For instance, the reaction of an N-aryl-2-chloroacetamide with ammonium (B1175870) thiocyanate (B1210189) can generate 2-(arylimino)thiazolidin-4-ones. researchgate.net

Benzothiazoles and Benzoxazoles: Reaction with 2-mercaptobenzothiazole (B37678) or 2-mercaptobenzoxazole (B50546) results in the substitution of the chlorine atom, forming a new sulfide (B99878) linkage which can be a precursor to more complex fused heterocyclic systems. researchgate.netscielo.org.za

Thieno[2,3-b]pyridines: Chloroacetamide derivatives can react with mercaptopyridines to form intermediates that subsequently cyclize to yield thieno[2,3-b]pyridine (B153569) structures. mdpi.com

Pyrroles and Imidazoles: The reactivity of the chloroacetamide group allows for its use in building various five-membered heterocyclic rings through reactions with appropriate nucleophilic partners. researchgate.net

The general synthetic utility is based on the principle that the chloroacetyl group provides a reactive site for intramolecular or intermolecular cyclization, a fundamental strategy in heterocyclic chemistry.

Role in the Production of Amino Acid Analogs (as chemical precursors)

The reactive nature of the C-Cl bond in this compound allows for its use in the synthesis of amino acid analogs. The compound can act as an alkylating agent for amino acid precursors or for the side chains of existing amino acids.

Research in proteomics has shown that chloroacetamide is a sulfhydryl-reactive alkylating reagent that primarily targets cysteine residues, forming a covalent bond with the thiol group. thermofisher.com While this is often studied in the context of protein modification, the same chemical principle can be applied to the synthesis of modified amino acids. Beyond cysteine, incorrect buffer pH or high concentrations of chloroacetamide can lead to the alkylation of other amino acid residues, including the N-terminus, lysine, histidine, aspartate, and glutamate. thermofisher.com

Furthermore, synthetic protocols have been developed for creating N-chloroacetyl amino acid esters as intermediates for more complex molecules, demonstrating the feasibility of attaching the chloroacetyl group to an amino acid backbone. researchgate.net By reacting this compound with an amino acid or a suitable precursor, the butoxyethyl-acetamido group can be introduced, thereby creating a novel amino acid analog. These analogs are valuable in peptide chemistry for introducing specific properties or for creating peptidomimetics.

Applications in the Derivatization of Polymeric Materials (non-biological modification)

The modification of polymer surfaces is crucial for tailoring their properties for specific applications. nih.govnih.gov N-substituted chloroacetamides, including this compound, can be utilized for the non-biological derivatization of polymeric materials through "grafting-to" techniques. nih.gov This approach involves attaching pre-synthesized molecules onto a polymer backbone.

Polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, on their surface are potential candidates for modification with this compound. The reaction would proceed via a nucleophilic attack from the polymer's functional group on the electrophilic carbon of the chloroacetamide, displacing the chlorine atom and forming a stable covalent bond. This process effectively grafts the N-(2-butoxyethyl)acetamido moiety onto the polymer surface.

This type of surface modification can alter the physicochemical properties of the material, such as:

Hydrophobicity/Hydrophilicity: Introducing the butoxyethyl group can modify the surface energy and wettability of the polymer.

Biocompatibility: For materials in contact with biological systems, such surface changes can influence protein adsorption and cell adhesion. nih.gov

Chemical Reactivity: The grafted amide group can serve as a handle for further chemical transformations.

While the use of this compound specifically for this purpose requires further dedicated research, the established reactivity of the chloroacetamide group makes it a plausible and valuable tool for polymer surface engineering. researchgate.net

Engagement in Agrochemical Research: Investigation of Chemical Interaction with Target Pathways

This compound belongs to the chloroacetamide class of herbicides, which have been a subject of extensive research to understand their mode of action and to develop new, more effective herbicidal agents.

Structural Modification for Inhibitor Development (Focus on Chemical Design Principles)

Key chemical design principles for chloroacetamide inhibitors include:

Lipophilicity: The nature of the N-alkyl or N-aryl substituent, such as the 2-butoxyethyl group, significantly affects the molecule's lipophilicity. This property governs the herbicide's uptake, mobility within the plant, and interaction with the enzyme's binding pocket. nih.gov

Steric Factors: The size and shape of the N-substituent are critical for effective binding to the target enzyme. For instance, herbicides like acetochlor (B104951) and metolachlor (B1676510) feature specific N-aryl and N-alkyl groups that are optimized for high affinity. researchgate.netresearchgate.net

Reactivity: While the chloroacetyl group must be reactive enough to bind to the target, excessive reactivity can lead to non-specific alkylation and reduced efficacy. Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal activity. nih.gov

Table 1: Examples of Chloroacetamide Herbicides and their N-Substituents

| Herbicide | N-Substituents |

| Acetochlor | N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) |

| Alachlor | N-(2,6-diethylphenyl)-N-(methoxymethyl) |

| Butachlor (B1668075) | N-(butoxymethyl)-N-(2,6-diethylphenyl) |

| Metolachlor | N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl) |

| This compound | N-(2-butoxyethyl) |

Mechanistic Probing of Very Long Chain Fatty Acid Synthase (VLCFAs) Inhibition (Chemical Binding Analysis)

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. capes.gov.brnih.gov VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of cell membranes, cuticle waxes, and other vital structures in plants. researchgate.net

The specific target of chloroacetamides is the VLCFA synthase (also known as 3-ketoacyl-CoA synthase), a key condensing enzyme in the microsomal elongase system. researchgate.netnih.gov The chemical binding analysis reveals a precise mechanism of inhibition:

Covalent Bonding: The chloroacetamide molecule forms an irreversible covalent bond with the VLCFA synthase. capes.gov.brnih.gov

Active Site Interaction: The inhibitor binds to a conserved and reactive cysteine residue within the active site of the enzyme. researchgate.netresearchgate.net

Nucleophilic Attack: The sulfur atom of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetamide that bears the chlorine atom. This results in the displacement of the chlorine and the formation of a stable thioether linkage between the herbicide and the enzyme. researchgate.net

Competitive Inhibition: The binding of the chloroacetamide herbicide competes with the natural substrate of the enzyme, an acyl-CoA. nih.gov Once the inhibitor is bound, it cannot be displaced by the substrate, leading to a complete and irreversible shutdown of the enzyme's activity. nih.govresearchgate.net

This targeted inhibition of VLCFA synthesis disrupts the formation of essential lipids, leading to a loss of membrane integrity and ultimately causing the death of the susceptible plant, often during the early stages of germination and growth. capes.gov.brresearchgate.net

Table 2: Mechanistic Details of VLCFA Synthase Inhibition by Chloroacetamides

| Feature | Description | Reference |

| Target Enzyme | Very Long Chain Fatty Acid (VLCFA) Synthase | capes.gov.brnih.gov |

| Binding Site | Conserved cysteine residue in the active site | researchgate.netresearchgate.net |

| Type of Inhibition | Irreversible, competitive with acyl-CoA substrate | nih.govresearchgate.net |

| Chemical Reaction | Nucleophilic substitution (S-alkylation) | researchgate.net |

| Bond Formed | Covalent thioether linkage | researchgate.net |

| Biochemical Consequence | Blockage of fatty acid elongation | researchgate.net |

Development as an Analytical Reagent in Chemical Detection Systems

While direct, extensive research on this compound as a primary analytical reagent is not widely documented, its structural characteristics suggest a potential role as a key component, specifically as a plasticizer, in the fabrication of chemical sensors. Plasticizers are essential additives used to modify the physical properties of polymeric materials, enhancing their flexibility, processability, and, in the context of chemical sensors, their interaction with target analytes. core.ac.ukmdpi.com

In chemical detection systems, such as ion-selective electrodes (ISEs) and quartz crystal microbalance (QCM) sensors, a polymeric membrane or coating is often employed to selectively interact with the analyte of interest. mdpi.comresearchgate.net The sensitivity and selectivity of these sensors are critically dependent on the composition of this polymeric layer. Plasticizers are incorporated into these polymer matrices to lower the glass transition temperature (Tg), thereby increasing the free volume and facilitating the diffusion and sorption of analyte molecules into the sensing layer. mdpi.com

Table 1: Potential Properties of this compound as a Plasticizer in Chemical Sensors

| Property | Influence on Sensor Performance |

| Molecular Weight | Affects the viscosity and mechanical stability of the sensing membrane. |

| Polarity | Influences the selective partitioning of analytes from the sample matrix into the sensing layer. |

| Hansen Solubility Parameter | Determines the compatibility with the host polymer, ensuring a homogenous and stable sensing film. mdpi.com |

| Boiling Point/Vapor Pressure | A low volatility is crucial to prevent leaching from the sensor membrane, ensuring long-term stability. |

Research on related systems has demonstrated that the choice of plasticizer significantly impacts the analytical performance of chemical sensors. For instance, in the development of sensors for detecting benzene, toluene, ethylbenzene, and xylene (BTEX) compounds in water, the use of different plasticizers in polymer coatings allowed for the tuning of sensitivity and selectivity. mdpi.comresearchgate.net Studies have shown that by varying the plasticizer type and concentration, the sorption properties of the polymer film can be optimized for specific analytes. mdpi.com While these studies did not specifically use this compound, the principles underscore the critical role of plasticizers in sensor development.

For ion-selective electrodes, plasticizers are a fundamental component of the ion-selective membrane, typically composed of a polymer (e.g., polyvinyl chloride - PVC), an ionophore, and the plasticizer. researchgate.netgoogle.com The plasticizer solvates the ionophore and the ion-ionophore complex, facilitating ion exchange at the membrane-sample interface and ensuring the mobility of ionic species within the membrane. The dielectric constant of the plasticizer is a key parameter that affects the Nernstian response and the selectivity of the electrode. researchgate.net

Table 2: Research Findings on Plasticizer Effects in Chemical Sensors

| Sensor Type | Analyte | Polymer | Plasticizer Studied | Key Finding |

| QCM Sensor | BTEX | Poly(ethyl methacrylate) (PEMA), Polystyrene (PS) | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), Diisooctyl azelate (DIOA) | Plasticization modifies sorption properties, saturation dynamics, and stability, enhancing BTEX sensitivity and selectivity. mdpi.com |

| SH-SAW Sensor | Benzene | Polystyrene (PS) | Diisooctyl azelate, Diisononyl cyclohexane-1,2-dicarboxylate | Varying the plasticizer and its concentration allows for tailoring of coating properties to maximize analyte sorption and sensitivity. core.ac.ukresearchgate.net |

| Ion-Selective Electrode | Various Ions | Poly(vinyl chloride) (PVC) | o-Nitrophenyl octyl ether (NPOE), Dioctyl phthalate (B1215562) (DOP), etc. | The plasticizer influences the membrane's dielectric constant, ion-exchange kinetics, and overall sensor performance. researchgate.net |

Given the established principles of plasticizer function in chemical sensors, this compound represents a candidate for investigation in this area. Its synthesis from readily available precursors and its potential to modulate the properties of polymer films make it a compound of interest for the future development of novel and improved chemical detection systems. Further research is warranted to fully explore and characterize its efficacy as an analytical reagent in this specialized, non-biological context.

Environmental Transformation and Distribution in Abiotic Media

Sorption and Transport Phenomena in Soil and Sediment Models (Non-Biological)

The mobility and bioavailability of chloroacetamide herbicides in the environment are largely controlled by sorption processes on soil and sediment surfaces.

The adsorption of chloroacetamide herbicides to soil components is a key factor influencing their leaching potential. researchgate.netsemanticscholar.org Sorption occurs on both soil organic matter and mineral surfaces, such as clays (B1170129) and metal oxides. researchgate.netmdpi.com The primary mechanisms involved can include cation exchange, inner- and outer-sphere complexation, and precipitation. researchgate.netsemanticscholar.org

The adsorption of chloroacetamides is influenced by the properties of both the chemical and the soil. For the chemical, factors like the nature of the substituents can affect its sorptivity. ilo.org For the soil, properties such as organic matter content, clay content, and pH are important. mdpi.com Adsorption isotherms, which describe the equilibrium distribution of a substance between the soil and water phases, are often described by the Freundlich or Langmuir equations. For many herbicides, adsorption tends to increase with increasing soil organic matter content. nih.gov

Table 2: Factors Influencing the Adsorption of Chloroacetamide Herbicides on Mineral Surfaces (General)

| Soil/Mineral Property | Influence on Adsorption |

| Organic Matter Content | Generally, higher organic matter leads to stronger adsorption. |

| Clay Content and Type | Higher clay content can increase adsorption. The type of clay mineral (e.g., montmorillonite (B579905) vs. kaolinite) is also important. |

| pH | Can influence the surface charge of minerals and the speciation of the herbicide, thereby affecting adsorption. tudelft.nltudelft.nl |

| Cation Exchange Capacity | Higher CEC can lead to greater retention of certain compounds. |

Note: This table provides a general overview for the chloroacetamide herbicide class and is not based on specific data for N-(2-butoxyethyl)-2-chloroacetamide.

The potential for a chloroacetamide herbicide to move through the soil profile and reach groundwater is assessed through leaching studies, often using packed soil columns. nih.govepa.govmdpi.comoecd.orgoecd.org These studies simulate the movement of the chemical under controlled conditions of water flow and soil type. researchgate.net

The leaching of a herbicide is inversely related to its sorption affinity for the soil. nih.govmdpi.com Compounds that are weakly sorbed are more mobile and have a higher leaching potential. nih.govmdpi.com The leaching behavior is also influenced by the soil's physical and chemical properties, such as texture, structure, and organic matter content, as well as the amount and frequency of rainfall or irrigation. nih.gov Generally, herbicides are less mobile in soils with higher organic matter and clay content. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Separation and Analysis

Chromatography stands as a cornerstone for the analysis of butachlor (B1668075), providing the necessary separation from matrix interferences and enabling precise quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like butachlor. nih.govjfda-online.com The inherent volatility of butachlor allows for its direct analysis by GC without the need for derivatization in many cases. nih.gov However, derivatization can be employed to enhance analyte volatility, improve thermal stability, or increase detection sensitivity, particularly when dealing with complex matrices or analyzing its degradation products. jfda-online.comnih.govresearchgate.net

Standard GC-MS methods for butachlor often utilize capillary columns such as DB-1701 or Rtx-5. nih.govfda.gov.tw The injector temperature is typically set around 250-270°C, with the mass spectrometer operating in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.govfda.gov.tw In SIM mode, specific ions characteristic of butachlor, such as m/z 176, are monitored to increase the signal-to-noise ratio and lower the limits of detection. jfda-online.com

While direct analysis is common, derivatization strategies can be applied, especially for the analysis of polar metabolites of butachlor. For instance, its hydrolysis products can be converted into more volatile derivatives for easier GC analysis. nih.gov Common derivatization techniques in pesticide analysis include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups. jfda-online.com For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (B98337) derivatives. nih.gov

Table 1: GC-MS Parameters for Butachlor Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Nitrogen at 1.0 mL/min | nih.gov |

| Injector Temperature | 270°C | nih.gov |

| Oven Temperature Program | Initial 70°C (1 min), ramp to 200°C at 15°C/min (1 min), then to 280°C at 50°C/min (7 min) | nih.gov |

| MS Ion Source Temperature | 230°C | nih.gov |

| MS Interface Temperature | 280°C | fda.gov.tw |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | jfda-online.com |

High-performance liquid chromatography (HPLC) is another widely used technique for the determination of butachlor, particularly for samples that are not suitable for the high temperatures of GC or when analyzing less volatile metabolites. fda.gov.twresearchgate.net HPLC methods offer versatility through a range of stationary phases and mobile phase compositions, as well as various detection systems.

For butachlor analysis, reversed-phase HPLC with a C18 column is common. nih.govmdpi.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govmdpi.com Detection is often performed using a UV detector, with the wavelength set around 215 nm or 220 nm. nih.govnih.gov The limit of quantitation for butachlor using HPLC-UV can be in the nanogram range. fda.gov.twresearchgate.net

Coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) significantly enhances the selectivity and sensitivity of the analysis, allowing for detection at very low concentrations. shimadzu.comresearchgate.net These techniques are particularly valuable for complex matrices where co-eluting compounds might interfere with UV detection. HPLC-MS/MS methods have been validated for the simultaneous determination of multiple pesticide residues, including butachlor, in various food and environmental samples. shimadzu.comresearchgate.net The validation of these methods typically includes assessing linearity, recovery, precision, and the limit of quantification (LOQ), with LOQs for butachlor often reaching the low µg/kg level. nih.govshimadzu.com

Table 2: HPLC Parameters for Butachlor Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Alltima C-18 (25 cm x 4.6 mm i.d., 5 µm particle size) | nih.gov |

| Mobile Phase | Methanol:Water (72:28, v/v) | fda.gov.tw |

| Flow Rate | 0.9 mL/min | nih.gov |

| Detection | UV at 215 nm | nih.govnih.gov |

| Injection Volume | 25 µL | nih.gov |

| Retention Time | Approximately 6.3 minutes | nih.gov |

Effective sample preparation is critical to remove interfering components from complex matrices such as soil, water, and agricultural products, and to concentrate the analyte before chromatographic analysis. researchgate.net

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for butachlor. For LLE, solvents like acetone (B3395972) and n-hexane are used to extract butachlor from the sample matrix. shimadzu.com SPE offers a more efficient and selective cleanup. Florisil and C18 are frequently used SPE sorbents for butachlor analysis. researchgate.net For instance, a method for the simultaneous detection of butachlor and benoxacor (B1667998) in wheat and soil involves extraction with methanol followed by cleanup on a Florisil SPE cartridge. researchgate.net Another approach for analyzing vegetables and rice uses a macroporous diatomaceous earth column followed by SPE. mdpi.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for the multi-residue analysis of pesticides, including butachlor, in various food commodities. nih.gov This method involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step.

As mentioned previously, derivatization is not typically required for butachlor itself in standard GC or HPLC analysis. However, it becomes an important strategy when analyzing its polar degradation products or when aiming to improve the detection limits in highly complex matrices. nih.govresearchgate.net

Other Analytical Techniques for Structural or Quantitative Analysis

Beyond chromatography, other analytical techniques have been developed for the detection and quantification of butachlor, offering alternative or complementary approaches.

Electrochemical sensors have emerged as a promising alternative for the rapid and cost-effective detection of pesticides like butachlor. technion.ac.iljwent.netresearchgate.net These sensors offer advantages such as high sensitivity, portability, and the potential for in-situ measurements. jwent.netresearchgate.net

Several electrochemical sensors for butachlor have been developed based on modifying electrodes with nanomaterials to enhance their electrocatalytic activity and sensitivity. One such sensor utilizes a glassy carbon electrode modified with palladium-supported multiwalled carbon nanotubes (Pd@MWCNTs). This sensor operates on the principle of the electrochemical reduction of the carbonyl group in butachlor and has demonstrated a low limit of detection (LOD) of 0.044 µg/mL in soil samples. Another approach involves the use of copper oxide nanoparticles (CuO-NPs) on a screen-printed electrode, which showed a linear response for the detection of a herbicide mixture containing butachlor. technion.ac.il Molecularly imprinted polymers (MIPs) have also been used to create selective recognition sites for butachlor on electrode surfaces, leading to highly sensitive and selective sensors.

Table 3: Performance of an Electrochemical Sensor for Butachlor

| Parameter | Value | Reference |

|---|---|---|

| Electrode | Palladium-supported Multiwalled Carbon Nanotubes on Glassy Carbon Electrode (Pd@MWCNTs/GCE) | |

| Technique | Differential Pulse Voltammetry | |

| Linear Range | Not explicitly stated, but applied to soil samples | |

| Limit of Detection (LOD) | 0.044 µg/mL | |

| Limit of Quantitation (LOQ) | 0.835 µg/mL | |

| Recovery in Soil Samples | 97.0 - 99.6% |

Spectrophotometric methods provide a simple and accessible means for the quantitative analysis of butachlor. These methods are typically based on a chemical reaction that produces a colored product, which can then be measured using a UV-Vis spectrophotometer.

A sensitive spectrophotometric method for butachlor determination involves its acidic hydrolysis to form 2,6-diethylaniline (B152787). researchgate.net This intermediate is then diazotized and coupled with aniline (B41778) in an acidic medium to form a stable orange-colored azo dye. researchgate.net The absorbance of this dye is measured at its maximum wavelength (λmax) of 490 nm. researchgate.net The method has been shown to obey Beer's law in the concentration range of 10-40 µg in a 10 mL final solution. researchgate.net This approach has been successfully applied to determine butachlor in environmental and biological samples. researchgate.net Another study utilized HPLC with a UV detector set at 212 nm for the analysis of butachlor degradation, demonstrating the utility of UV spectrophotometry in conjunction with chromatographic separation. mdpi.com

Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical research that demonstrates that an analytical procedure is suitable for its intended purpose. For the analysis of N-(2-butoxyethyl)-2-chloroacetamide, a comprehensive validation process would ensure the reliability, reproducibility, and accuracy of the obtained results. Quality control procedures are implemented alongside validated methods to monitor the performance of the analysis on an ongoing basis.

The validation of an analytical method for this compound would typically encompass the evaluation of several key parameters, as outlined in international guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, in an HPLC method, specificity is demonstrated by the separation of the analyte peak from other potential components in the sample, which can be confirmed using a photodiode array (PDA) detector to check for peak purity. ajpaonline.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically determined by analyzing a series of dilutions of a standard solution and plotting the instrument response against the known concentrations. A regression analysis is performed, and the correlation coefficient (r²) is calculated. For related acetamide (B32628) compounds, linearity has been demonstrated over specific concentration ranges, with correlation coefficients greater than 0.999 indicating good linearity. nih.govnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte (spiked) into a sample matrix. The accuracy is expressed as the percentage of the analyte recovered. For similar compounds, accuracy has been reported in the range of 98.3% to 101.60%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods of related compounds, RSD values of less than 2% are generally considered acceptable. nih.govnih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for the analysis of trace levels of the compound.

The following interactive data tables showcase typical validation parameters that would be established for an analytical method for this compound, based on data from analogous compounds.

Table 1: Representative HPLC Method Validation Parameters for Acetamide Derivatives

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

| Linearity (r²) | ≥ 0.999 | 0.9995 nih.gov |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% nih.gov |

| Precision (RSD %) | ≤ 2.0% | < 1.5% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Note: The "Example Finding for a Related Compound" data is illustrative and based on published methods for other acetamide derivatives. nih.govnih.gov Specific values for this compound would need to be determined experimentally.

Quality Control in analytical research involves the routine use of procedures to monitor the validity of the analytical results. This includes the regular analysis of quality control samples, such as a known concentration of a reference standard and blank samples, to ensure the system is performing correctly. System suitability tests are performed before each batch of samples to verify that the chromatographic system is adequate for the intended analysis. ajpaonline.com These tests may include parameters like theoretical plates, tailing factor, and resolution.

For GC-MS methods, quality control would also involve monitoring the mass spectrometer's performance, such as mass accuracy and sensitivity. nih.gov The use of internal standards is a common practice to improve the precision and accuracy of quantification by correcting for variations in sample injection and instrument response.

Future Research Directions and Overarching Challenges

Advancements in Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in modern synthetic chemistry is the development of environmentally benign and efficient processes. For the synthesis of N-(2-butoxyethyl)-2-chloroacetamide and related compounds, future research is expected to move beyond traditional methods that may generate significant waste. The focus will be on "atom-economical" pathways that maximize the incorporation of starting materials into the final product. chemistryviews.org

Key areas of exploration include:

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency.

Alternative Reagents: Exploring the use of less hazardous and more sustainable acylating agents in place of traditional chloroacetyl chloride. acs.org

These advancements are critical for reducing the environmental footprint of chemical manufacturing and aligning with the principles of green chemistry.

Elucidating Complex Reaction Networks and Unforeseen Reactivity

While the primary reactivity of this compound is understood to involve the labile chlorine atom, a comprehensive understanding of its behavior in complex chemical environments remains an area for further investigation. Chloroacetamides can participate in various reactions, including nucleophilic substitution and, under certain conditions, unexpected cyclizations or rearrangements. researchgate.netdntb.gov.uaresearchgate.net

Future research should aim to:

Map Reaction Pathways: Systematically study the reaction of this compound with a wider range of nucleophiles and under diverse reaction conditions to fully map its reactivity profile. nih.gov

Identify Minor Byproducts: Utilize advanced analytical techniques to identify and characterize minor byproducts formed during its synthesis and subsequent reactions, as these can provide valuable insights into competing reaction pathways.

Computational Modeling: Employ computational chemistry to model reaction mechanisms and predict potential unforeseen reactivity, guiding experimental design and enhancing the understanding of its chemical behavior.

A deeper understanding of its reactivity is crucial for optimizing synthetic routes, predicting its stability, and understanding its interactions in various applications.

Rational Design of this compound Analogs for Novel Non-Biological Applications

The structural motif of this compound, featuring an amide linkage, a flexible ether chain, and a reactive alkyl halide, makes it a versatile scaffold for the design of new molecules with tailored properties for non-biological applications.

Future design efforts could focus on:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups to create functional materials with unique solubility, thermal, or reactive properties.

Coordination Chemistry: Modifying the structure to create novel ligands for the complexation of metal ions, which could have applications in catalysis or materials science.

Surface Modification: Utilizing the reactive chloroacetyl group to covalently attach these molecules to surfaces, thereby modifying their hydrophobicity, reactivity, or other surface properties.

The systematic exploration of structure-property relationships will be key to unlocking the potential of this chemical class in materials science and other non-biological fields.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. eurekalert.orgbusinesschemistry.org These tools can accelerate the discovery and optimization of molecules and synthetic routes by analyzing vast datasets and identifying patterns that may not be apparent to human researchers. nsf.gov

For this compound and its analogs, AI and ML can be applied to:

Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to accurately predict properties such as solubility, boiling point, and chromatographic retention times for novel analogs, thereby guiding the design of molecules with desired characteristics.

Optimize Reaction Conditions: Use machine learning algorithms to analyze experimental data and predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis of this compound, leading to higher yields and purity. nih.gov

De Novo Design: Employ generative models to design novel analogs of this compound with specific desired properties for various non-biological applications. aip.org

The synergy between computational modeling and experimental work will significantly enhance the efficiency and innovative potential of research in this area. eurekalert.org

Comprehensive Understanding of Environmental Persistence in Diverse Abiotic Systems

The environmental fate of this compound is a critical area of ongoing research. While the degradation of some chloroacetamide herbicides has been studied, the specific persistence and transformation of this compound in various abiotic (non-living) environmental systems are not fully understood. researchgate.netwalisongo.ac.id

Future research should focus on:

Photodegradation: Investigating the degradation of this compound under simulated sunlight in aqueous systems to determine its photostability and identify the resulting photoproducts. nih.gov

Hydrolysis: Studying the rate of hydrolysis across a range of pH values and temperatures to predict its persistence in different aquatic environments. acs.org

Sorption to Environmental Matrices: Quantifying the extent to which this compound sorbs to soil, sediment, and other environmental solids, which influences its mobility and bioavailability.

A thorough understanding of these processes is essential for assessing the potential environmental impact of this compound and developing strategies for its responsible use and disposal.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-butoxyethyl)-2-chloroacetamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 2-chloroacetyl chloride with 2-butoxyethylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere. A base like triethylamine is added to neutralize HCl byproducts. Optimal yields (75–85%) are achieved at 0–5°C with slow reagent addition to minimize side reactions . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies the butoxyethyl chain (δ 3.4–3.6 ppm for OCH₂, δ 1.2–1.6 ppm for CH₂/CH₃) and chloroacetamide moiety (δ 4.1 ppm for CH₂Cl, δ 8.2 ppm for NH) .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend) confirm amide formation .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N-H···O interactions) .

Q. What purification techniques are recommended for N-(alkyl/aryl)-2-chloroacetamide derivatives post-synthesis?

- Methodology : Recrystallization using ethanol/water mixtures (for high-purity solids) or vacuum distillation (for liquids) is effective. For complex mixtures, silica gel chromatography with gradient elution (hexane:ethyl acetate) separates by polarity .

Advanced Research Questions

Q. How does the electronic environment of the amide group influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing chloroacetamide group enhances electrophilicity at the α-carbon. Reactivity can be modulated by varying substituents on the amine moiety. For example, bulky groups (e.g., butoxyethyl) reduce steric hindrance, favoring SN2 mechanisms. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) further tune reaction rates .

Q. What strategies resolve contradictions in reported biological activities of chloroacetamide derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, halogen position) and assess bioactivity (e.g., enzyme inhibition, cytotoxicity).

- In vitro assays : Compare IC₅₀ values across cell lines or enzymatic targets (e.g., p38 MAP kinase) .

- Molecular docking : Predict binding modes using software like AutoDock to rationalize activity disparities .

Q. How can computational chemistry predict interactions of this compound with biological targets?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .

- Molecular dynamics (MD) : Simulate binding stability in protein pockets (e.g., Hg(II) ion sensors) using tools like GROMACS .

Q. What role do intermolecular interactions play in crystal packing of this compound derivatives?

- Methodology : X-ray diffraction reveals dominant N-H···O hydrogen bonds and van der Waals interactions. For example, intramolecular C-H···O bonds stabilize planar amide conformations, while π-π stacking (in aryl derivatives) enhances crystallinity .

Q. How to design a structure-activity relationship study for optimizing bioactivity?

- Methodology :

- Library design : Synthesize derivatives with substituents at the 2-butoxyethyl or chloroacetamide positions (e.g., halogenation, methoxy groups) .

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, Hammett constants) with bioactivity .

- Validation : Cross-validate with in vivo models (e.g., anti-inflammatory assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.